molecular formula C27H24N4O4S B2787085 7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-94-9

7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Katalognummer: B2787085
CAS-Nummer: 688055-94-9
Molekulargewicht: 500.57
InChI-Schlüssel: IHCCCMNEDYKTIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 688055-94-9) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H30N4O4S
  • Molecular Weight : 500.57 g/mol
  • Purity : Typically >95% .

The compound's structure suggests that it may interact with various biological targets. Its design incorporates a piperazine moiety, which is known for its ability to modulate neurotransmitter systems. Research indicates that piperazine derivatives often exhibit activity against pain and inflammation pathways by inhibiting specific enzymes like fatty acid amide hydrolase (FAAH) .

Antinociceptive Effects

Several studies have investigated the analgesic properties of related compounds. For instance, derivatives of piperazine have been shown to significantly reduce pain in animal models through modulation of cannabinoid receptors and inhibition of FAAH, leading to increased levels of endogenous cannabinoids .

Table 1: Summary of Antinociceptive Studies

Study ReferenceCompound TestedModel UsedResult
JNJ-1661010Rat models for acute and neuropathic painSignificant reduction in pain response
Various piperazine derivativesInflammatory rat modelsReduced thermal hyperalgesia

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Table 2: Inflammatory Response Modulation

Study ReferenceCompound TestedInflammatory ModelResult
JNJ-1661010Carrageenan-induced paw edema in ratsDecreased edema
Piperazine derivativesLPS-induced inflammation in vitroReduced cytokine production

Case Studies

Case Study 1: Analgesic Efficacy
In a controlled study involving JNJ-1661010 (a closely related compound), researchers found that administration led to a dose-dependent increase in pain threshold in rats subjected to thermal and mechanical stimuli. The study concluded that FAAH inhibitors could provide a new class of analgesics with fewer side effects than traditional opioids .

Case Study 2: Inflammation and Pain Management
Another study explored the effects of piperazine derivatives on chronic pain models. The results indicated that these compounds not only alleviated pain but also reduced inflammatory markers significantly compared to control groups .

Eigenschaften

IUPAC Name

7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-4,4a,5,8a,9,9a-hexahydro-3aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S/c32-25(30-12-10-29(11-13-30)20-4-2-1-3-5-20)19-8-6-18(7-9-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h1-9,21-24H,10-17H2,(H,28,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMYOJLSEFAQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5CC6C(CC5NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.